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Audience: Researchers, scientists, and drug development professionals.

Introduction

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases belonging to the AMP-
activated protein kinase (AMPK) family.[1] This family consists of three isoforms: SIK1, SIK2,
and SIK3.[1][2] Initially identified for their expression in the adrenal glands in response to high
salt intake, SIKs are now recognized as crucial regulators in various physiological processes,
including metabolism, inflammation, and cell proliferation.[2][3] Dysregulation of SIK activity has
been implicated in several diseases, such as cancer, metabolic disorders, and inflammatory
conditions.[1][2]

SIKs-IN-1 is a potent inhibitor of SIKs. Like many kinase inhibitors, it is designed to compete
with ATP by binding to the ATP-binding pocket of the kinase, thereby preventing the
phosphorylation of downstream substrates.[2] This characteristic makes SIKs-IN-1 a valuable
chemical probe for studying the biological roles of SIKs and a potential starting point for
therapeutic drug development. These application notes provide a detailed protocol for
performing an in vitro kinase assay to characterize the inhibitory activity of SIKs-IN-1 against
SIK isoforms.

SIK Signaling Pathway

The activation of SIKs is primarily regulated by the upstream kinase, Liver Kinase B1 (LKB1),
which phosphorylates a specific threonine residue within the activation loop of SIKs.[4][5] Once
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activated, SIKs phosphorylate and regulate the activity of downstream transcription factors and
co-activators, such as CREB-regulated transcription coactivators (CRTCs) and Class lla
histone deacetylases (HDACS).[4] Phosphorylation by SIKs typically leads to the sequestration
of these proteins in the cytoplasm, preventing them from regulating gene expression in the
nucleus.[4] Inhibition of SIKs allows for the dephosphorylation and nuclear translocation of
CRTCs and HDACSs, leading to changes in the expression of target genes.[2]
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Caption: SIK signaling pathway and the inhibitory action of SIKs-IN-1.

Experimental Protocol: In Vitro SIK Kinase Assay

This protocol describes the determination of the inhibitory activity of SIKs-IN-1 against SIK
family kinases using a luminescence-based ADP detection method. The amount of ADP
produced in the kinase reaction is quantified and is directly proportional to the kinase activity.
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Materials and Reagents

. . Catalog #
Reagent/Material Supplier Storage
(Example)

Recombinant Human

BPS Bioscience 100424 -80°C
SIK1
Recombinant Human )

SignalChem S08-11G -80°C
SIK2
Recombinant Human

Carna Biosciences 01-153 -80°C
SIK3
SIKs-IN-1 Selleckchem S8483 -20°C
Amara Peptide o o

BPS Bioscience N/A (in kit) -20°C
Substrate
ATP (10 mM) Promega V9121 -20°C
5x Kinase Assay o

BPS Bioscience 79334 -20°C
Buffer
ADP-Glo™ Kinase

) Promega V9101 -20°C

Assay Kit
White, 96-well plates Corning 3917 Room Temp
DMSO Sigma-Aldrich D2650 Room Temp

Reagent Preparation

o 1x Kinase Assay Buffer: Prepare by diluting the 5x Kinase Assay Buffer with sterile deionized
water. For 100 reactions, mix 600 pl of 5x buffer with 2400 pl of water.[6] Keep on ice.

e SIKs-IN-1 Stock and Dilutions: Prepare a 10 mM stock solution of SIKs-IN-1 in DMSO.
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. The final
concentration in the assay will be 100-fold lower.

e ATP Solution: Thaw the ATP stock solution. The final concentration in the assay should be at
or near the Km value for the specific SIK isoform, if known. A common starting concentration
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is 10 uM. Dilute the stock ATP in 1x Kinase Assay Buffer.

o SIK Enzyme Preparation: Thaw the recombinant SIK enzymes on ice. Dilute each kinase to
the desired working concentration (e.g., 1-5 ng/ul) using 1x Kinase Assay Buffer.[6] Keep the
diluted enzyme on ice and use it promptly. Avoid multiple freeze-thaw cycles.[6]

o Substrate Solution: Prepare the Amara peptide substrate solution at the desired
concentration (e.g., 1 mg/ml) in 1x Kinase Assay Bulffer.

Assay Procedure

The following procedure is for a single 96-well plate. All reactions should be performed in
triplicate.

o Compound Addition: Add 1 L of SIKs-IN-1 serial dilutions to the wells of a white 96-well
plate. For "Positive Control" (max activity) and "Blank" (no enzyme) wells, add 1 pL of
DMSO.[6]

» Master Mix Preparation: Prepare a Master Mix containing the substrate and ATP. For each
25 L reaction, you will need:

o 12.5 uL of 2x Kinase Assay Buffer
o 5 uL of ATP solution (to achieve desired final concentration)
o 5 pL of Substrate solution
e Reaction Initiation:
o To the "Test Inhibitor" and "Positive Control" wells, add 12.5 pL of the Master Mix.
o Add 12.5 pL of 1x Kinase Assay Buffer to the "Blank" wells.

o Initiate the kinase reaction by adding 12.5 uL of the diluted SIK enzyme to the "Test
Inhibitor" and "Positive Control" wells.

 Incubation: Mix the plate gently on a shaker and incubate at 30°C for 45-60 minutes.[6]
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e Detection (Using ADP-Glo™):

o

After incubation, add 25 pL of ADP-Glo™ Reagent to each well.

[¢]

Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and
deplete the remaining ATP.

[¢]

Add 50 pL of Kinase Detection Reagent to each well.

[¢]

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a
luminescent signal.

o Data Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis

o Subtract Background: Subtract the average luminescence value of the "Blank™ wells from all
other wells.

o Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 -
(Luminescence_Inhibitor / Luminescence_Positive_Control))

o Determine IC50: Plot the percent inhibition against the logarithm of the SIKs-IN-1
concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine
the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by
50%.

Experimental Workflow
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Caption: Workflow for the in vitro SIK kinase inhibition assay.
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Data Presentation

The following tables represent example data that could be generated from this assay protocol.

Table 1: Percent Inhibition of SIK Isoforms by SIKs-IN-1 at 1 uM

Average Luminescence

Kinase Isoform % Inhibition
(RLU)

SIK1

Positive Control 850,000 0%

+ 1 UM SIKs-IN-1 95,000 88.8%

SIK2

Positive Control 920,000 0%

+ 1 uM SIKs-IN-1 78,000 91.5%

SIK3

Positive Control 780,000 0%

+ 1 UM SIKs-IN-1 150,000 80.8%

Table 2: IC50 Values of SIKs-IN-1 against SIK Isoforms

Kinase Isoform IC50 (nM) Hill Slope R?

SIK1 75.2 -11 0.995
SIK2 48.5 -1.2 0.998
SIK3 120.8 -1.0 0.992

These results would indicate that SIKs-IN-1 is a potent inhibitor of all three SIK isoforms, with
the highest potency observed against SIK2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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